![molecular formula C46H36N6 B14254496 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methylphenyl)-1,3,5-triazine] CAS No. 266349-84-2](/img/structure/B14254496.png)
2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methylphenyl)-1,3,5-triazine]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bis[4,6-bis(4-methylphenyl)-1,3,5-triazine-2-yl]-1,1’-biphenyl is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a biphenyl core substituted with triazine rings, which are further substituted with methylphenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it valuable in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[4,6-bis(4-methylphenyl)-1,3,5-triazine-2-yl]-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the triazine rings, followed by the introduction of the biphenyl core. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4,4’-Bis[4,6-bis(4-methylphenyl)-1,3,5-triazine-2-yl]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazine rings or the biphenyl core.
Substitution: The methylphenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
4,4’-Bis[4,6-bis(4-methylphenyl)-1,3,5-triazine-2-yl]-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
作用机制
The mechanism by which 4,4’-Bis[4,6-bis(4-methylphenyl)-1,3,5-triazine-2-yl]-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. The triazine rings and biphenyl core can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways. The exact mechanism depends on the context of its application, whether in catalysis, biological systems, or material science.
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(phenyl isocyanate): Known for its use in polyurethane production.
4,4’-Dimethylbenzophenone: Used in photoinitiators and UV absorbers.
4,4’-Bis(diethylamino)benzophenone: Employed in dye and pigment industries.
Uniqueness
What sets 4,4’-Bis[4,6-bis(4-methylphenyl)-1,3,5-triazine-2-yl]-1,1’-biphenyl apart is its combination of triazine and biphenyl structures, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability under various conditions.
属性
CAS 编号 |
266349-84-2 |
|---|---|
分子式 |
C46H36N6 |
分子量 |
672.8 g/mol |
IUPAC 名称 |
2-[4-[4-[4,6-bis(4-methylphenyl)-1,3,5-triazin-2-yl]phenyl]phenyl]-4,6-bis(4-methylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C46H36N6/c1-29-5-13-35(14-6-29)41-47-42(36-15-7-30(2)8-16-36)50-45(49-41)39-25-21-33(22-26-39)34-23-27-40(28-24-34)46-51-43(37-17-9-31(3)10-18-37)48-44(52-46)38-19-11-32(4)12-20-38/h5-28H,1-4H3 |
InChI 键 |
CTCNSHNMUOAOFU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=NC(=NC(=N5)C6=CC=C(C=C6)C)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254416.png)
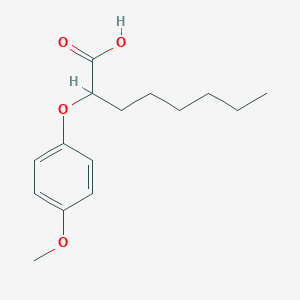
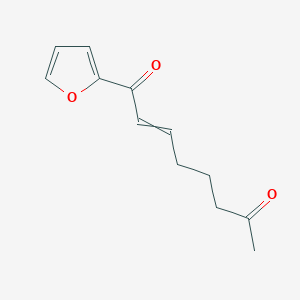
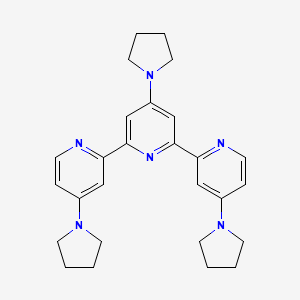
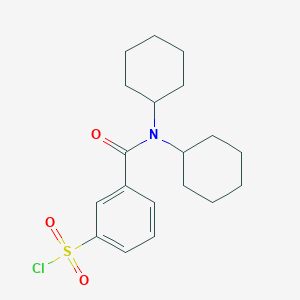
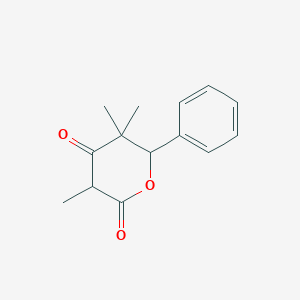
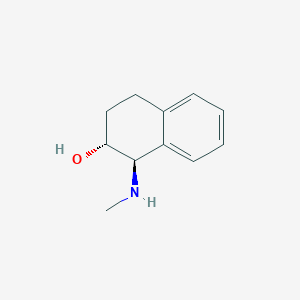
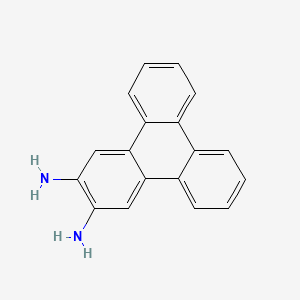
![Spiro[cyclobutane-1,9'-[9H]fluoren]-3-one](/img/structure/B14254470.png)
![(2S)-1-[(4-Methoxyphenyl)methoxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14254486.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole)](/img/structure/B14254487.png)
![1,3-Cyclohexanedione, 2,2'-[(2-nitrophenyl)methylene]bis[5,5-dimethyl-](/img/structure/B14254488.png)
![(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol](/img/structure/B14254490.png)
![N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14254493.png)
